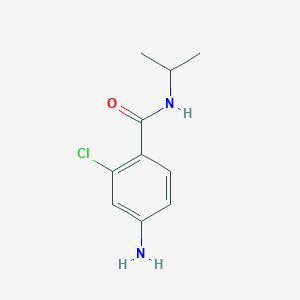

4-Amino-2-chloro-N-isopropylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

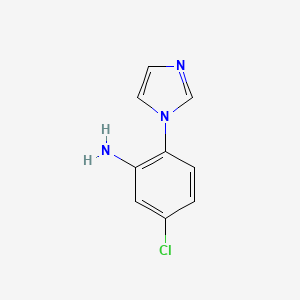

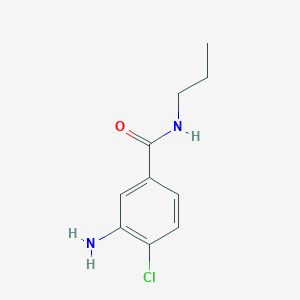

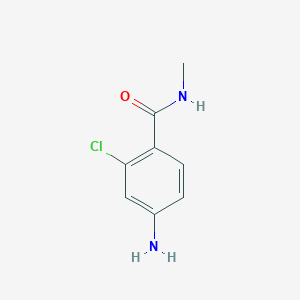

The compound 4-Amino-2-chloro-N-isopropylbenzamide is a derivative of benzamide with potential applications in various fields of chemistry and medicine. While the provided papers do not directly discuss 4-Amino-2-chloro-N-isopropylbenzamide, they do provide insights into similar compounds that can help infer the properties and applications of the compound .

Synthesis Analysis

The synthesis of related benzamide compounds involves multiple steps, including acylation, catalytic hydrogenation, and condensation reactions. For instance, the synthesis of 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide was achieved through acylation of sulfonylaniline with nitrobenzoyl chloride followed by catalytic hydrogenation, yielding high total yields of 86.3% . Similarly, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved a series of condensation reactions, chlorination, and further condensation with ethane-1,2-diamine . These methods suggest that the synthesis of 4-Amino-2-chloro-N-isopropylbenzamide could also be achieved through analogous synthetic routes.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using techniques such as X-ray crystallography, as seen in the electrochemical generation of 4-amino-2-aryl-2-oxazolines . Density functional theory (DFT) calculations are also used to optimize geometric bond lengths and angles, which are then compared with experimental X-ray diffraction values . These analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which in turn affects the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzamide derivatives undergo various chemical reactions, including electrochemical reduction and reductive chemistry in the presence of reducing agents. For example, chloralbenzamides can be converted to N-(1-amino-2,2-dichloroethyl)benzamides and subsequently to 4-amino-2-aryl-2-oxazolines via electrochemical reduction . The novel hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide undergoes oxygen-inhibited enzymatic reduction, leading to the formation of amine or hydroxylamine derivatives . These reactions highlight the potential for 4-Amino-2-chloro-N-isopropylbenzamide to participate in similar reductive processes.

Physical and Chemical Properties Analysis

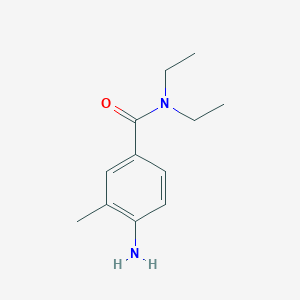

The physical and chemical properties of benzamide derivatives can be characterized by their molar refraction, polarizability, density, and refractive index. For instance, the molar refractivity and polarizability of a related antiemetic drug were calculated from density and refractive index data, showing stronger polarizability effects with increased drug concentration . These properties are indicative of how the compound interacts with light and electric fields, which can be important for its application in optical materials or electronic devices.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

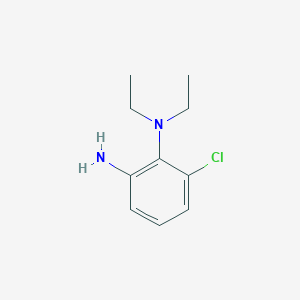

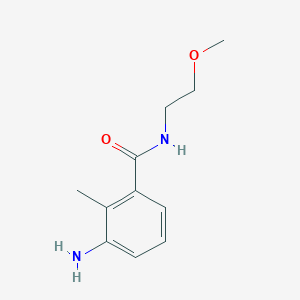

4-Amino-2-chloro-N-isopropylbenzamide, while not directly studied, is closely related to compounds that have been synthesized for various applications in scientific research. For instance, the synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide, a similar compound, involved chlorination, oxidation, and ammonolysis, highlighting its utility in developing fine chemical intermediates (Zhang Zho, 2014). Additionally, the study of molar refraction and polarizability of related compounds, such as 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, provides insights into their physical and chemical properties (R. Sawale et al., 2016).

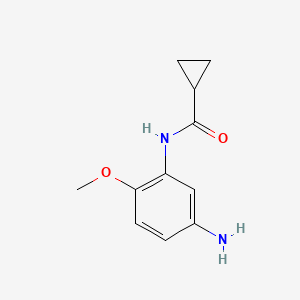

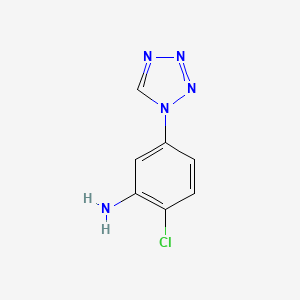

Bioreductive Properties

The reductive chemistry of similar compounds, such as 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, demonstrates the potential of these chemicals in bioreductive applications. This particular study explored the selective toxicity for hypoxic cells due to oxygen-inhibited enzymatic reduction (B. Palmer et al., 1995).

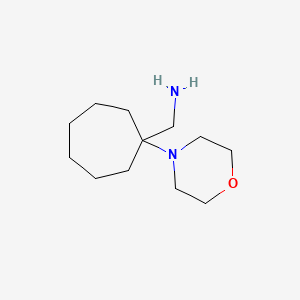

Gastroprokinetic Activity

The synthesis and evaluation of compounds such as N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide and related compounds have been linked to potent gastroprokinetic activity. This sheds light on the potential use of similar compounds in medical research and pharmacology (S. Kalo et al., 1995).

Thermodynamic Studies

Thermodynamic studies of related compounds, like 2-amino-4-chloro-6-methoxypyrimidine, provide vital information on solubility and other physical characteristics essential for various scientific applications (Ganbing Yao et al., 2017).

Transformation and Excretion in Biological Systems

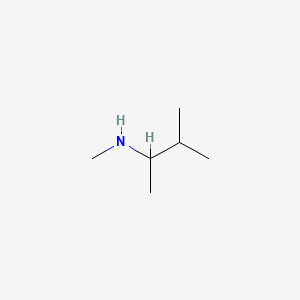

Investigations into the transformation and excretion of drugs like 4-amino-5-chloro-N-[2-(diethylamino)-ethyl]-2-methoxybenzamide in biological systems can offer valuable information on metabolism and bioavailability, relevant for both drug development and toxicological studies (T. Arita et al., 1970).

Anticonvulsant Activity

Research on 4-aminobenzamides, including those with similar structures, has shown anticonvulsant effects, suggesting the potential of 4-Amino-2-chloro-N-isopropylbenzamide in neurological research and therapy (C. Clark et al., 1984).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-amino-2-chloro-N-propan-2-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-6(2)13-10(14)8-4-3-7(12)5-9(8)11/h3-6H,12H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLLYWSYNFDCJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(C=C(C=C1)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588331 |

Source

|

| Record name | 4-Amino-2-chloro-N-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

926256-14-6 |

Source

|

| Record name | 4-Amino-2-chloro-N-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3-Methylphenyl)methyl]hydrazine](/img/structure/B1284569.png)

![4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B1284578.png)

![1-[2-(Dimethylamino)ethyl]piperidin-4-amine](/img/structure/B1284620.png)